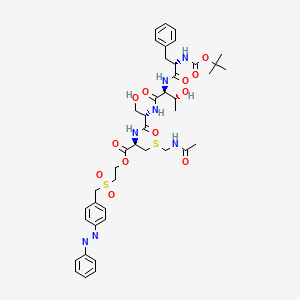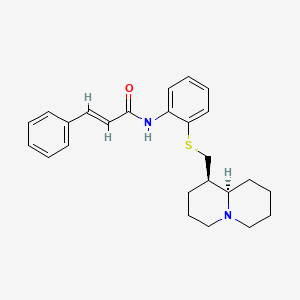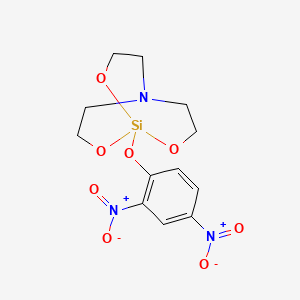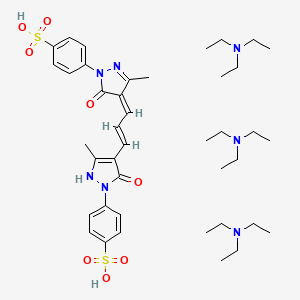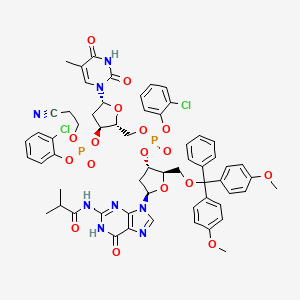
Einecs 278-832-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 278-832-0 is a useful research compound. Its molecular formula is C60H60Cl2N8O17P2 and its molecular weight is 1298.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The preparation methods for Einecs 278-832-0 are not explicitly documented in the available literature. general synthetic routes for similar compounds often involve multi-step organic synthesis, including reactions such as esterification, amidation, and cyclization under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Einecs 278-832-0, like many organic compounds, is likely to undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific functional groups present in this compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical assays or as a probe in molecular biology studies.
Medicine: It could be investigated for potential therapeutic properties or as a drug precursor.
Industry: It may be used in the production of polymers, coatings, or other industrial materials.
Mecanismo De Acción
The mechanism of action for Einecs 278-832-0 is not well-documented. like many organic compounds, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Einecs 278-832-0 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Einecs 278-621-3: This compound has a similar molecular structure and may undergo similar chemical reactions.
Einecs 278-380-4: This compound is also listed in the EINECS inventory and may have comparable applications in scientific research.
Propiedades
Número CAS |
78098-92-7 |
|---|---|
Fórmula molecular |
C60H60Cl2N8O17P2 |
Peso molecular |
1298.0 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate |
InChI |
InChI=1S/C60H60Cl2N8O17P2/c1-36(2)55(71)66-58-65-54-53(57(73)67-58)64-35-70(54)52-31-47(49(82-52)33-79-60(38-14-7-6-8-15-38,39-20-24-41(77-4)25-21-39)40-22-26-42(78-5)27-23-40)87-89(76,85-46-19-12-10-17-44(46)62)81-34-50-48(30-51(83-50)69-32-37(3)56(72)68-59(69)74)86-88(75,80-29-13-28-63)84-45-18-11-9-16-43(45)61/h6-12,14-27,32,35-36,47-52H,13,29-31,33-34H2,1-5H3,(H,68,72,74)(H2,65,66,67,71,73)/t47-,48-,49+,50+,51+,52+,88?,89?/m0/s1 |
Clave InChI |
FGVZHRXVOMZZOH-DTSQZMQMSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




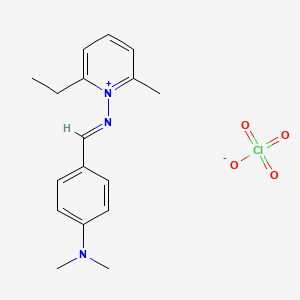
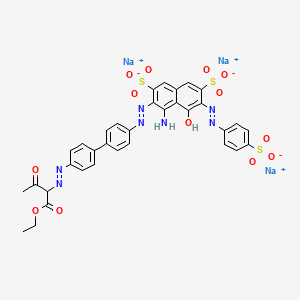
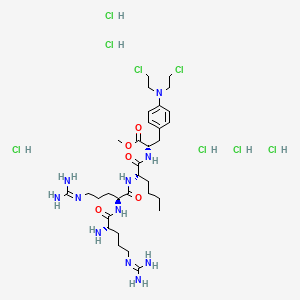
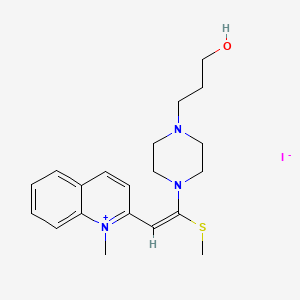
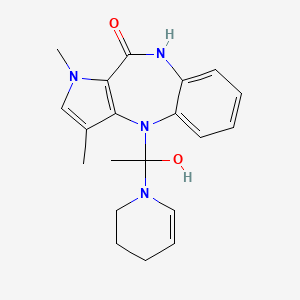
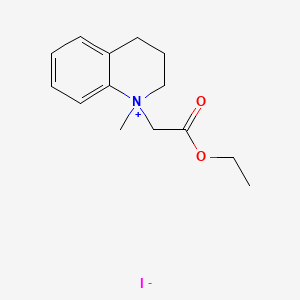
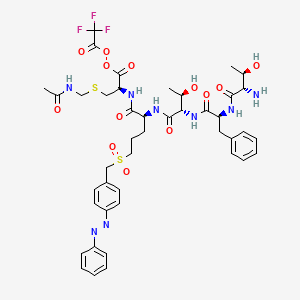
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
